1,4,9-Triazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,9-Triazaspiro[5.5]undecane is a heterocyclic compound characterized by a spirocyclic structure containing three nitrogen atoms. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Triazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with suitable reagents to form the spirocyclic structure. For example, bromination of 1-methylpiperidine-4-carboxaldehyde followed by cyclization can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4,9-Triazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1,4,9-Triazaspiro[5
Chemistry: It serves as a versatile scaffold in the synthesis of complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Derivatives of 1,4,9-Triazaspiro[5.5]undecane have been investigated as inhibitors of specific enzymes, such as METTL3, which is involved in RNA methylation and has implications in cancer and other diseases
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,4,9-Triazaspiro[5.5]undecane and its derivatives often involves interaction with specific molecular targets. For example, as METTL3 inhibitors, these compounds can bind to the active site of the enzyme, thereby inhibiting its activity and affecting RNA methylation pathways . This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with two nitrogen atoms.
1,4,9-Triazaspiro[5.6]dodecane: A similar compound with an additional carbon atom in the ring structure.
Uniqueness
1,4,9-Triazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms, which confer distinct chemical and biological properties. Its ability to act as a scaffold for drug design and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H17N3 |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1,4,9-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C8H17N3/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-11H,1-7H2 |
InChI Key |
LTEQKOJTJCNSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.